4-(4-Formyl-phenoxy)-benzamide
Overview
Description
4-(4-Formyl-phenoxy)-benzamide is an organic compound characterized by the presence of a formyl group attached to a phenoxy benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formyl-phenoxy)-benzamide typically involves the etherification of 4-fluorobenzaldehyde with 4-hydroxybenzaldehyde, followed by subsequent reactions to introduce the benzamide group . The reaction conditions often include the use of phase-transfer catalysts and solvents such as ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Formyl-phenoxy)-benzamide can undergo several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the phenoxy group.
Major Products
Oxidation: 4-(4-Carboxy-phenoxy)-benzamide.
Reduction: 4-(4-Hydroxymethyl-phenoxy)-benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(4-Formyl-phenoxy)-benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its structural features.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Formyl-phenoxy)-benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
4-(4-Formyl-phenoxy)-benzaldehyde: Similar structure but lacks the benzamide group.
4-(4-Formyl-phenoxy)-benzoic acid: Contains a carboxylic acid group instead of the benzamide group.
4-(4-Formyl-phenoxy)-benzyl alcohol: Contains a hydroxymethyl group instead of the benzamide group.
Uniqueness
4-(4-Formyl-phenoxy)-benzamide is unique due to the presence of both the formyl and benzamide groups, which confer specific chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
4-(4-Formyl-phenoxy)-benzamide is an organic compound characterized by a benzamide structure with a formyl group and a phenoxy moiety. This unique configuration potentially endows the compound with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and comparative analysis with structurally similar compounds.
The molecular formula of this compound is CHNO. The compound can be synthesized through various methods, including:
- Condensation Reactions : The reaction of 4-formylphenol with benzoyl chloride under basic conditions.
- Oxidation Reactions : The oxidation of suitable precursors to introduce the formyl group.
These synthetic routes provide flexibility for further derivatization, enhancing its potential applications in drug discovery and materials science .
Biological Activity
The biological activity of this compound has been explored in several studies, revealing its potential as a therapeutic agent. Key findings include:
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among structurally similar compounds:
Compound Name | Structure Features | Notable Activities |
---|---|---|
3-Chloro-4-(4-formylphenoxy)benzamide | Chlorine substitution on the aromatic ring | Potentially enhanced biological activity |
N-(4-formylphenoxy)acetamide | Acetamide instead of benzamide | Antitumor properties |
2-Hydroxy-5-(4-formylphenoxy)benzoic acid | Hydroxyl group addition | Anti-inflammatory effects |
3-Fluoro-4-(4-formylphenoxy)benzamide | Fluorine substitution | Increased lipophilicity |
The unique combination of the formyl group and phenoxy linkage in this compound may influence its reactivity and biological profile compared to these analogs .
Case Studies and Research Findings
Research into the biological activity of this compound is still emerging. However, studies involving related compounds provide insights into potential mechanisms of action:
Properties
IUPAC Name |
4-(4-formylphenoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c15-14(17)11-3-7-13(8-4-11)18-12-5-1-10(9-16)2-6-12/h1-9H,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLHRSUMHBQBMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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